Rhenium boride
Description
Structure
2D Structure
Properties
CAS No. |
12355-99-6 |
|---|---|
Molecular Formula |
B2Re |
Molecular Weight |
207.83 g/mol |
IUPAC Name |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
InChI Key |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
Canonical SMILES |
B#[Re]#B |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies in Rhenium Boride Studies
Density Functional Theory (DFT) Applications in Rhenium Boride Research
Density Functional Theory (DFT) stands as a cornerstone in the computational study of rhenium borides, enabling detailed analysis of their structural, electronic, and stability characteristics. aip.orgacs.orgresearchgate.net
DFT Methodologies for Electronic Structure Elucidation
Various DFT methodologies are employed to elucidate the electronic structure of rhenium borides, providing insights into their bonding, conductivity, and mechanical properties. Common approaches include the Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA) for the exchange-correlation functional, often used in conjunction with the Projector-Augmented Wave (PAW) method. diva-portal.orgacs.orgaip.orgaip.org
These calculations generate electronic band structures and density of states (DOS) plots, which reveal the distribution of electronic energy levels. For ReB₂, the analysis of the electronic structure indicates that strong covalent bonding between rhenium and boron atoms, as well as between neighboring boron atoms, is a key factor contributing to its high hardness and incompressibility. core.ac.ukupenn.eduaip.org The DOS at the Fermi level (E_F) is an important parameter, and its evolution with pressure can indicate changes in metallic character and bonding. mdpi.com For example, under compression, an increase in the DOS at the Fermi level for ReB₂ suggests an enhancement of metallic bonding. mdpi.com
The choice of DFT functional can influence the results. For instance, while both LDA and GGA predict similar trends for the compression of the c-axis in ReB₂, they can yield different results for the a-axis, with LDA sometimes showing better agreement with experimental data at high pressures. nsf.gov
Computational Studies of Phase Stability and Energetics
Computational studies are crucial for determining the phase stability and energetics of different this compound compounds. Key parameters calculated include formation enthalpy and phonon dispersion curves.
The formation enthalpy (ΔH) is calculated to assess the thermodynamic stability of a compound relative to its constituent elements. aip.orgrsc.org A negative formation enthalpy indicates that the compound is stable and its formation is energetically favorable. aip.orgrsc.org For various ReB₂ polymorphs, the hP6 (P6₃/mmc) structure consistently shows the most negative formation enthalpy at ambient pressure, confirming it as the most stable phase. aip.orgrsc.org Calculations have been performed for other potential phases like oP6-ReB₂, hR3-ReB₂, and hR6-ReB₂, also showing negative formation enthalpies, suggesting they might exist as metastable structures. aip.org
Phonon dispersion calculations are used to assess the dynamical stability of a crystal structure. aip.org If no imaginary frequencies are present in the phonon spectrum, the structure is considered dynamically stable. uchicago.edu Such calculations have confirmed the dynamical stability of the hP6-ReB₂ phase over a wide pressure range (0–400 GPa) and a high-pressure hP3-ReB₂ phase between 120 and 400 GPa. aip.org These studies are essential for constructing high-pressure and finite-temperature phase diagrams, which can predict phase transition boundaries under different conditions. aip.org
Advanced Computational Approaches for Mechanical Property Prediction
Advanced computational methods are vital for predicting the mechanical properties of rhenium borides, such as their elastic constants and shear strength, which are indicators of their hardness and durability. aip.orgmdpi.comcore.ac.uk
First-principles calculations based on DFT are used to determine the full set of elastic constants (C_ij) for a given crystal structure. core.ac.ukupenn.edu From these constants, other mechanical properties like the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio can be derived using approximations like the Voigt-Reuss-Hill averaging scheme. mdpi.com
Theoretical predictions for ReB₂ have shown a high bulk modulus, in the range of 350-364 GPa, which is comparable to that of diamond and indicates a high resistance to volume change under pressure. core.ac.ukmdpi.comcore.ac.uk The calculated shear modulus is also high, ranging from 289.4 to 310 GPa. core.ac.uk These computational results align well with experimental data. mdpi.comnih.gov
The anisotropic nature of rhenium borides is also captured by these calculations. For ReB₂, the elastic constant C₃₃, which relates to stiffness along the c-axis, is significantly larger than C₁₁, indicating strong directional bonding and high incompressibility along that axis. core.ac.ukupenn.eduacs.org The pressure dependence of these elastic moduli has also been studied, revealing that while both bulk and shear moduli increase with pressure, the material may become more ductile at higher pressures, as indicated by a decreasing G/K ratio. mdpi.com
Theoretical models are also employed to estimate the ideal shear strength of a material, which is a fundamental measure of its resistance to plastic deformation. For a perfect single crystal of ReB₂, the ideal shear strength has been theoretically estimated to be around 45 GPa. aip.org However, experimental measurements on polycrystalline samples show lower values, which is attributed to the presence of crystal imperfections and grain boundaries. aip.org
Theoretical Modeling of Electron-Phonon Coupling in Rhenium Borides
Theoretical modeling of electron-phonon coupling (EPC) is essential for understanding properties like superconductivity. The strength of the interaction between electrons and lattice vibrations (phonons) is a key determinant of the superconducting transition temperature (T_c). escholarship.org
First-principles calculations are used to compute the EPC parameters. core.ac.ukupenn.edu For ReB₂, these calculations have shown that the electron-phonon coupling is relatively weak. core.ac.ukupenn.edu The coupling primarily involves phonon modes associated with the vibration of boron atoms along the c-axis. upenn.edu Based on these calculations and using the McMillan expression, the superconducting transition temperature for ReB₂ is estimated to be very low, likely less than 1 K. upenn.edu This is in contrast to other borides like MgB₂, which exhibit much stronger EPC and higher T_c. upenn.edu The analysis of EPC provides crucial insights into why some metallic borides are good superconductors while others, like ReB₂, are not, despite their high hardness and metallic character. yok.gov.tr
Atomistic Simulations and Multi-Reference Methods for this compound Bonding Analysis
To gain a deeper understanding of the chemical bonding in rhenium borides, researchers employ atomistic simulations and advanced quantum chemistry techniques like multi-reference methods. mdpi.comuoa.grresearchgate.neteie.gr
Valence charge density distribution analysis, derived from DFT calculations, provides a visual representation of the bonding. aip.org In ReB₂, these plots clearly show strong directional covalent bonds between Re and B atoms, as well as between adjacent B atoms, which is the primary reason for the material's exceptional mechanical properties. aip.org The charge density distribution can also reveal how bonding changes under pressure, with studies showing a pressure-enhanced electron density along the Re-B bond direction, contributing to the material's incompressibility. mdpi.com
For a more detailed analysis of the electronic structure and bonding in diatomic molecules like ReB, multi-reference methods such as the multi-reference configuration interaction (MRCI) are used. mdpi.comuoa.greie.gr These methods are more accurate than standard DFT for systems with complex electronic structures. While much of this highly detailed work has focused on first- and second-row transition metal borides, the principles and methodologies are applicable to rhenium borides to provide a precise picture of the orbital interactions and the nature of the chemical bond. mdpi.comuoa.grresearchgate.neteie.gr Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can also be used to characterize the nature of the atomic interactions, distinguishing between covalent and ionic contributions to the bonding. aip.org
Interactive Data Tables
Calculated Elastic Properties of hP6-ReB₂ at 0 GPa
| Property | Calculated Value (GPa) | Source |
| Elastic Constants | ||
| C₁₁ | 641 | core.ac.ukupenn.edu |
| C₁₂ | 159 | core.ac.ukupenn.edu |
| C₁₃ | 128 | core.ac.ukupenn.edu |
| C₃₃ | 1037 | core.ac.ukupenn.edu |
| C₄₄ | 271 | core.ac.ukupenn.edu |
| Moduli | ||
| Bulk Modulus (K) | 364 | mdpi.com |
| Shear Modulus (G) | 274 | aip.org |
| Young's Modulus (E) | ~675-755 | google.com |
This table summarizes key mechanical properties of the most stable hexagonal phase of Rhenium Diboride (hP6-ReB₂) at ambient pressure as determined by various computational studies.
Calculated Formation Enthalpies of this compound Phases
| This compound Phase | Space Group | Calculated Formation Enthalpy (eV/f.u.) | Source |
| ReB₂ | P6₃/mmc (hP6) | -1.346 | aip.org |
| ReB₂ | Pmmn (oP6) | -1.136 | aip.org |
| ReB₂ | R-3m (hR3) | -1.125 | aip.org |
| ReB₂ | R-3m (hR6) | -0.342 | aip.org |
| ReB₃ | P-6m2 | - | diva-portal.orgacs.org |
| ReB₄ | P6₃/mmc or C2/m | - | diva-portal.orgacs.org |
This table presents the calculated formation enthalpies for several experimentally and theoretically studied phases of this compound. A more negative value indicates greater thermodynamic stability.
Synthesis Methodologies for Crystalline Rhenium Borides
High-Pressure, High-Temperature (HPHT) Synthesis Routes
HPHT methods are instrumental in the discovery and synthesis of novel, dense phases of rhenium boride that are often not accessible under ambient conditions. These techniques utilize extreme pressures and temperatures to overcome kinetic barriers and stabilize new crystal structures.
The laser-heated diamond anvil cell (LHDAC) is a powerful tool for investigating the behavior of materials under extreme pressure and temperature conditions, enabling the synthesis of previously unknown material phases. uni-bayreuth.dehbni.ac.inmdpi.com In the context of rhenium borides, LHDAC experiments have been crucial for creating novel, boron-rich compounds. acs.orgdiva-portal.orgcarnegiescience.eduuchicago.edu
In these experiments, elemental rhenium and boron are compressed between two diamond anvils to achieve pressures in the gigapascal (GPa) range. acs.orgdiva-portal.org A focused laser beam then heats the compressed sample to thousands of Kelvin, inducing a chemical reaction. acs.orgacs.org This combination of static high pressure and localized high temperature facilitates the formation of new crystalline structures. uni-bayreuth.de
Through this technique, researchers have successfully synthesized novel this compound phases, such as rhenium triboride (ReB₃) and rhenium tetraboride (ReB₄). acs.orgdiva-portal.orgcarnegiescience.edu The synthesis of these phases was observed through in-situ synchrotron single-crystal X-ray diffraction experiments conducted during the LHDAC process. acs.orgdiva-portal.orgcarnegiescience.edu
The formation of these novel borides is pressure and temperature-dependent. For instance, ReB₃ was first observed forming at pressures around 26.5 GPa after heating to approximately 1600 K. acs.orgdiva-portal.org At higher pressures of 46–48 GPa and temperatures exceeding 2600 K, the formation of ReB₄ was identified, coexisting with ReB₂ and ReB₃. acs.orgdiva-portal.org These experiments demonstrate the LHDAC's capability to explore new synthetic pathways in the Re-B system, leading to the discovery of materials with unique layered structures composed of hexagonal rhenium layers and complex boron networks. acs.orguchicago.edu
Table 1: LHDAC Synthesis Parameters for Novel Rhenium Borides
| Phase | Pressure Range (GPa) | Temperature Range (K) | Precursors | Key Findings |
|---|---|---|---|---|
| ReB₃ | 26.5 - 65 | ~1600 - 2450 | Elemental Rhenium (Re) and Boron (B) | Formation of single-crystal ReB₃ observed coexisting with ReB₂. acs.orgdiva-portal.org |
While LHDACs are excellent for discovery and in-situ analysis, the sample sizes are microscopic. To produce larger, bulk quantities of high-pressure phases for further characterization, the synthesis is often scaled up using a large-volume press (LVP), such as a multi-anvil press or a Paris-Edinburgh press. researchgate.netmdpi.comresearchgate.net This technique allows for the synthesis of sub-millimeter or even larger samples. acs.orgdiva-portal.orgcarnegiescience.edu
The synthesis of novel phases like ReB₃ and ReB₄ has been successfully scaled up in LVPs at pressures as low as 33 GPa. acs.orgdiva-portal.orgcarnegiescience.edu In one instance, a reaction between rhenium and ammonium (B1175870) azide (B81097) (as a nitrogen source, though the principle applies to boron sources) in an LVP at 33 GPa and 2273 K was used to produce bulk samples of a new rhenium nitride. researchgate.netresearchgate.net This demonstrates the feasibility of using LVPs to synthesize advanced materials discovered in DAC experiments. researchgate.net The larger sample volumes are crucial for conducting comprehensive materials characterization, including mechanical and electronic property measurements. acs.orgdiva-portal.orgcarnegiescience.edu
High-pressure, high-temperature synthesis in an LVP has also been used to create other advanced materials, such as high-entropy borides, from oxide precursors. researchgate.netmdpi.com These processes confirm the LVP's role as an indispensable tool for producing bulk quantities of novel materials under extreme conditions. mdpi.com
Ambient Pressure Synthesis Techniques
A significant advantage of certain rhenium borides, particularly ReB₂, is that they can be synthesized at ambient pressure, which simplifies mass production compared to materials requiring HPHT conditions. wikipedia.orgchemeurope.comresearchgate.net
Arc melting is a common and effective method for synthesizing bulk polycrystalline rhenium diboride (ReB₂) at ambient pressure. wikipedia.orgchemeurope.comgoogle.comcapes.gov.br The process involves mixing elemental rhenium and boron powders, typically in a stoichiometric or slightly boron-rich ratio. google.comresearchgate.net The mixed powders are first pressed into a pellet to ensure good contact between the reactants. google.com
This pellet is then placed on a water-cooled copper hearth within an inert argon atmosphere. A large electric current, often around 80 amps, is passed through the material, generating an electric arc that melts the reactants at temperatures exceeding 2500 °C. chemeurope.comgoogle.comnih.gov The sample is typically melted multiple times to ensure homogeneity. google.com Upon cooling, a solid, metallic ingot of ReB₂ is formed. google.comescholarship.org This bulk material is highly crystalline and can be used for mechanical testing, such as hardness measurements. google.comresearchgate.net The resulting ReB₂ is noted for its superhard nature. researchgate.netcapes.gov.br
Solid-state reactions provide another pathway to synthesize rhenium borides at ambient pressure. These methods generally involve heating precursor materials to high temperatures for extended periods to allow for diffusion and reaction in the solid state.
Two primary solid-state methods are used:
Direct Heating of Elements: In this straightforward approach, rhenium and boron powders are mixed, often with a molar ratio of 1:2. chemeurope.comgoogle.com The mixture is sealed in a vacuum container, such as a quartz ampoule, and heated to a high temperature, typically in the range of 900 °C to 1100 °C. google.comtu-darmstadt.de The reaction is held at this temperature for a prolonged period, ranging from two to six days, to ensure the reaction goes to completion. wikipedia.orgchemeurope.comgoogle.com This method can produce phase-pure ReB₂ powder, as confirmed by X-ray diffraction. wikipedia.orgchemeurope.com Using a slight excess of boron can help prevent the formation of other this compound phases like Re₇B₃ and Re₃B. google.com
Solid-State Metathesis: This method involves a chemical exchange reaction that is often self-propagating and rapid. For ReB₂ synthesis, a common reaction involves mixing rhenium trichloride (B1173362) (ReCl₃) and magnesium diboride (MgB₂) in a 2:3 molar ratio. wikipedia.orgchemeurope.comgoogle.com The mixture is pressed into a pellet in an inert atmosphere and initiated by heating. The reaction proceeds very quickly, often in less than a second. google.com The primary product is ReB₂, with a magnesium chloride (MgCl₂) byproduct that can be easily washed away with a solvent like methanol. chemeurope.comgoogle.com Similar to other methods, using an excess of boron in the starting materials is often necessary to obtain substantially pure ReB₂ and avoid other rhenium-boron phases. wikipedia.orggoogle.com
Low-Temperature Synthesis and Mechanochemical Routes
In an effort to synthesize stoichiometric ReB₂ at or near room temperature and avoid issues like boron loss at high temperatures, low-temperature and mechanochemical methods have been developed. ucf.eduresearchgate.net
Mechanochemical Synthesis: This technique utilizes high-energy ball milling to induce solid-state reactions at room temperature. ucf.eduresearchgate.net Elemental crystalline rhenium and amorphous boron powders are loaded into a high-energy ball mill, often with tungsten carbide (WC) media. ucf.educambridge.org The intense mechanical energy from the milling process drives the chemical reaction between the elements. osti.gov A complete reaction to form ReB₂ powder can be achieved after extended milling times, typically between 70 and 80 hours. cambridge.org This method is advantageous as it allows for the synthesis of stoichiometric ReB₂ from a 1:2 molar ratio of Re to B, eliminating the need for excess boron that is common in high-temperature methods. cambridge.orgresearchgate.net The resulting product consists of agglomerated nanocrystallites of ReB₂. researchgate.netcambridge.org
Aluminum Flux Method: Single crystals of ReB₂ can be prepared at temperatures lower than arc melting by using an aluminum flux. In this process, rhenium and boron powders are mixed with aluminum, which acts as a growth medium. The mixture is heated in an inert gas atmosphere to around 1400 °C and then slowly cooled. cambridge.orgresearchgate.net The aluminum flux is later dissolved using a sodium hydroxide (B78521) (NaOH) solution, leaving behind ReB₂ crystals that can be several millimeters in size. google.comcambridge.orgresearchgate.net
Table 2: Summary of this compound Synthesis Methodologies
| Synthesis Category | Specific Method | Temperature | Pressure | Key Features | Resulting Form |
|---|---|---|---|---|---|
| HPHT | Laser-Heated Diamond Anvil Cell | >1600 K | 26-75 GPa | Discovery of novel phases (ReB₃, ReB₄). acs.orgdiva-portal.org | Microscopic single crystals. acs.org |
| HPHT | Large-Volume Press | >2000 K | ~33 GPa | Bulk synthesis of high-pressure phases. acs.orgresearchgate.net | Sub-millimeter samples. acs.orgdiva-portal.org |
| Ambient Pressure | Arc Melting | >2500 °C | Ambient | Rapid synthesis of bulk material. google.comnih.gov | Polycrystalline ingot. google.com |
| Ambient Pressure | Direct Heating of Elements | 900-1100 °C | Ambient (in vacuum) | Produces phase-pure powder. chemeurope.comgoogle.com | Powder. google.com |
| Ambient Pressure | Solid-State Metathesis | High (initiated by heat) | Ambient | Rapid, self-propagating reaction. google.com | Polycrystalline powder. google.com |
| Low-Temperature | Mechanochemical | Room Temperature | Ambient | Avoids boron loss; produces nanocrystals. ucf.educambridge.org | Nanocrystalline powder. researchgate.net |
High-Energy Ball Milling for this compound Powder Production
High-energy ball milling, a mechanochemical process, is a viable method for synthesizing rhenium diboride (ReB₂) powders at or near room temperature. cambridge.orgresearchgate.net This technique involves the repeated fracturing and cold-welding of powder particles in a high-energy mill, leading to chemical reactions driven by mechanical energy.
The synthesis of ReB₂ powder has been successfully demonstrated by milling elemental crystalline rhenium (Re) and amorphous boron (B) powders. cambridge.org A stoichiometric 1:2 ratio of Re to B can be used, eliminating the need for excess boron that is often required in high-temperature synthesis methods to compensate for boron loss. cambridge.org The process is typically carried out in a high-energy ball mill, such as a SPEX 8000 mixer/mill, using tungsten carbide (WC) vials and grinding media. cambridge.orgosti.gov
The progression of the synthesis can be monitored using powder X-ray diffraction (XRD). Initially, XRD patterns show the presence of crystalline Re. As milling time increases, the intensity of Re peaks decreases while peaks corresponding to the hexagonal ReB₂ phase emerge and grow stronger. cambridge.org Complete conversion to ReB₂ can be achieved after extended milling times, typically ranging from 50 to 80 hours. cambridge.org
The resulting ReB₂ powder consists of agglomerates of small crystallites, as observed through scanning electron microscopy (SEM). cambridge.org High-resolution transmission electron microscopy (HRTEM) confirms the crystalline nature of the synthesized material. cambridge.org It is important to note that prolonged milling can introduce impurities from the milling media, such as tungsten and cobalt. researchgate.net
Salt Flux Growth for Nanocrystalline Rhenium Borides
The salt flux growth method offers a route to synthesize nanocrystalline this compound (n-ReB₂). researchgate.netnih.govacs.org This technique involves the reaction of elemental precursors in a molten salt flux at elevated temperatures. The salt acts as a solvent, facilitating the reaction and controlling the nucleation and growth of the nanocrystals. researchgate.netrsc.org
In a typical synthesis, elemental rhenium and amorphous boron powders are mixed, often with an excess of boron to prevent the formation of lower borides. rsc.org This mixture is then combined with a significant excess of a salt, such as sodium chloride (NaCl). rsc.org The particle size of the resulting n-ReB₂ can be tuned by controlling parameters like the reaction temperature, dwell time, and the ratio of precursor to salt. rsc.org For instance, different heating profiles and salt-to-precursor ratios have been used to produce n-ReB₂ with average particle sizes ranging from 20 nm to 60 nm. rsc.org
The synthesis is carried out in a furnace, where the mixture is ramped up to a specific temperature (e.g., 850 °C or 1100 °C), held for a period, and then cooled. rsc.org After the reaction, the salt flux is removed by washing the product with a suitable solvent, such as water, followed by centrifugation. rsc.org
The resulting nanocrystals can be characterized by various techniques. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and determine the crystal domain size. escholarship.org X-ray diffraction is employed to confirm the crystalline phase and can also be used to study the material's mechanical properties under high pressure. researchgate.netnih.govacs.org
Synthesis of this compound Thin Films
The deposition of thin films of this compound, particularly the superhard rhenium diboride (ReB₂), is crucial for its application as protective coatings. Various physical and chemical vapor deposition techniques have been employed to grow these films.
Pulsed Laser Deposition (PLD) for Rhenium Diboride Films
Pulsed Laser Deposition (PLD) has been successfully used to prepare thin films of rhenium diboride (ReB₂). acs.orgresearchgate.netacs.org This technique involves ablating a target material, in this case, a ReB₂ target, with a high-power pulsed laser. The ablated material forms a plasma plume that subsequently deposits onto a substrate, forming a thin film.
Both femtosecond and nanosecond lasers have been utilized for PLD of ReB₂ films. researchgate.netpan.pl For instance, a frequency-doubled Nd:glass laser with a pulse duration of 250 fs has been used to deposit ReB₂ films on SiO₂ substrates. acs.orgmdpi.com In other studies, a Nd:YAG laser with a 10 ns pulse duration was employed. pan.pl
The properties of the deposited films are highly dependent on the deposition parameters, especially the substrate temperature. Films deposited at room temperature tend to be partially amorphous. pan.pl In contrast, heating the substrate to temperatures around 570 °C promotes the growth of crystalline ReB₂ films. pan.plmdpi.com These crystalline films often exhibit a preferred (002) orientation. acs.orgresearchgate.netpan.pl
The morphology of PLD-grown ReB₂ films is typically compact and continuous, often consisting of coalesced nanoparticles. researchgate.netmdpi.com The surface roughness and the presence of droplets can be influenced by the laser parameters and substrate temperature. pan.pl The thickness of the films can be controlled by the deposition time and laser fluence. pan.pl These films have been shown to be superhard, with intrinsic hardness values approaching that of bulk ReB₂. acs.orgacs.org
Table 1. Pulsed Laser Deposition Parameters for ReB₂ Thin Films
| Parameter | Value | Reference |
|---|---|---|
| Laser Type | Frequency-doubled Nd:glass | acs.orgmdpi.com |
| Wavelength | 527 nm | acs.orgmdpi.com |
| Pulse Duration | 250 fs | acs.orgmdpi.com |
| Repetition Rate | 10 Hz | acs.orgmdpi.com |
| Energy per Pulse | 2.8 mJ | acs.orgmdpi.com |
| Target | ReB₂ | mdpi.com |
| Substrate | SiO₂ | acs.orgmdpi.com |
| Substrate Temperature | 570 °C | acs.orgmdpi.com |
| Deposition Time | 6 hours | acs.org |
| Film Thickness | ~0.3 µm | acs.org |
| Resulting Hardness | ~52 GPa | acs.org |
Chemical Vapor Deposition (CVD) Techniques for this compound Films
Chemical Vapor Deposition (CVD) represents a versatile method for the synthesis of thin films, including rhenium-containing films. google.com While specific details on the CVD of this compound are not extensively documented in the provided results, the principles of CVD and Atomic Layer Deposition (ALD), a subtype of CVD, are relevant.
CVD processes involve the reaction of volatile precursor gases on a heated substrate surface to form a solid film. For rhenium-containing films, a rhenium source precursor is introduced into a reaction chamber along with other necessary reactants. google.comgoogle.com For the deposition of this compound, this would likely involve a boron-containing precursor.
Atomic Layer Deposition (ALD) is a sequential process that allows for precise, layer-by-layer film growth. An ALD cycle for a rhenium-containing film typically involves:
Exposure of the substrate to a first vapor-phase reactant (e.g., a rhenium precursor like ReCl₅ or ReF₆). google.comgoogle.com
Purging of the chamber to remove unreacted precursor and byproducts. google.com
Exposure of the substrate to a second reactant. google.com
A final purge step to remove excess second reactant and byproducts. google.com
This cyclical process would be adapted for this compound by using an appropriate boron source as the second reactant. The deposition temperature is a critical parameter, with processes for rhenium-containing films being carried out in ranges such as 250 °C to 500 °C. google.com
Crystallographic and Phase Stability Investigations of Rhenium Borides
The study of rhenium borides reveals a rich and complex crystallographic landscape, with various phases and polymorphs characterized by distinct structural arrangements and stability fields. These investigations are crucial for understanding the remarkable mechanical and electronic properties of these materials.
Hexagonal Rhenium Diboride (ReB₂) Polymorphs (e.g., hP6, hR3, hR6)
Rhenium diboride (ReB₂) most commonly crystallizes in a hexagonal structure, a phase that has been the subject of extensive research due to its superhard properties. The primary hexagonal polymorph is designated as hP6-ReB₂.
The crystal structure of hP6-ReB₂ belongs to the space group P6₃/mmc. This structure is characterized by alternating layers of rhenium and boron atoms. The rhenium atoms form close-packed hexagonal layers, while the boron atoms form puckered, chair-like hexagonal rings, creating a three-dimensional covalent network. This puckered nature of the boron sheets is a distinguishing feature compared to the flat graphene-like boron layers found in other diborides like AlB₂.
Theoretical studies have also explored other potential hexagonal polymorphs of ReB₂, including hR3 and hR6. Density functional theory calculations suggest that while hP6-ReB₂ is the most stable phase at ambient conditions, the hR3 and hR6 phases are metastable. The order of phase stability has been determined to be hP6 > hR3 > hR6.
Table 1: Crystallographic Data for Hexagonal ReB₂ Polymorphs
| Phase | Pearson Symbol | Space Group | a (Å) | c (Å) | Reference |
| ReB₂ | hP6 | P6₃/mmc | 2.900 | 7.478 | |
| ReB₂ | hR3 | R-3m | - | - | |
| ReB₂ | hR6 | R-3m | - | - |
Orthorhombic Rhenium Diboride (ReB₂) Polymorphs (e.g., oP6)
In addition to the hexagonal phases, an orthorhombic polymorph of rhenium diboride, denoted as oP6-ReB₂, has been identified. This phase has the space group Pmmn. Like its hexagonal counterpart, the orthorhombic phase is considered a potentially hard material.
Computational studies have indicated that the oP6-ReB₂ phase is mechanically and dynamically stable, though it possesses a slightly higher enthalpy than the hP6 phase at ambient pressure, making it a metastable form. The stability order places the orthorhombic phase between the most stable hexagonal phase and other metastable hexagonal polymorphs: hP6 > oP6.
Table 2: Crystallographic Data for Orthorhombic ReB₂
| Phase | Pearson Symbol | Space Group | Stability | Reference |
| ReB₂ | oP6 | Pmmn | Metastable |
Monoclinic Rhenium Diboride (ReB₂) Polymorphs (e.g., mC12)
Further theoretical investigations into the structural landscape of ReB₂ have predicted the existence of a monoclinic polymorph, mC12-ReB₂. This phase is characterized by the space group C2/m.
Similar to the orthorhombic and some hexagonal polymorphs, the monoclinic phase is also metastable at ambient conditions. The calculated phase stability places it after the primary hexagonal and orthorhombic structures: hP6 > oP6 > hR3 > hR6 > mC12. Despite its lower stability, calculations suggest that mC12-ReB₂ could also be a potential hard material.
Table 3: Crystallographic Data for Monoclinic ReB₂
| Phase | Pearson Symbol | Space Group | Stability | Reference |
| ReB₂ | mC12 | C2/m | Metastable |
Structural Characterization of Rhenium Triboride (ReB₃) and Tetraboride (ReB₄)
Recent high-pressure synthesis experiments have led to the discovery and characterization of boron-rich rhenium borides, specifically rhenium triboride (ReB₃) and rhenium tetraboride (ReB₄). These compounds were synthesized in laser-heated diamond anvil cells at pressures between 26 and 75 GPa.
ReB₃ crystallizes in a hexagonal structure with the space group P6̅m2. Its structure consists of close-packed single layers of rhenium atoms that alternate with boron networks. These boron networks are constructed from puckered hexagonal layers, which are linked by short, axially oriented B₂ dumbbells.
Rhenium tetraboride (ReB₄) also adopts a hexagonal crystal structure, but with the space group P6₃/mmc. Similar to ReB₃, the ReB₄ structure is composed of hexagonal layers of rhenium atoms interchanging with a network of covalently bonded boron atoms. In ReB₄, the boron network appears as double-layered chair-like sheets, also featuring short B-B dumbbells.
Table 4: Crystallographic Data for ReB₃ and ReB₄
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| ReB₃ | Hexagonal | P6̅m2 | Puckered hexagonal boron layers linked by B₂ dumbbells | |
| ReB₄ | Hexagonal | P6₃/mmc | Double-layered chair-like boron sheets with B₂ dumbbells |
Crystal Structures of Rhenium-Rich Borides (e.g., Re₃B, Re₇B₃)
On the rhenium-rich side of the phase diagram, two notable compounds are Re₃B and Re₇B₃. Both of these borides are superconductors.
Re₃B crystallizes in an orthorhombic structure with the space group Cmcm. There is also a monoclinic form of Re₃B that has been identified.
Re₇B₃ possesses a hexagonal crystal structure with the space group P6₃/mc. The distinct crystal structures of these rhenium-rich borides lead to different arrangements of boron atoms and, consequently, different physical properties compared to the more boron-rich phases.
Table 5: Crystallographic Data for Rhenium-Rich Borides
| Compound | Crystal System | Space Group | Reference |
| Re₃B | Orthorhombic | Cmcm | |
| Re₇B₃ | Hexagonal | P6₃/mc |
Boron Network Architectures within Rhenium Borides (e.g., Puckered Hexagonal Layers, B₂ Dumbbells)
A defining characteristic of many rhenium borides is the unique architecture of their boron networks. Unlike the flat, graphene-like boron sheets found in AlB₂-type diborides, the boron layers in ReB₂ are puckered or corrugated. In the most stable hexagonal phase of ReB₂ (P6₃/mmc), these puckered layers are formed by condensed six-membered rings in a chair-like conformation. This arrangement is a key contributor to the material's high hardness and anisotropy.
The more recently synthesized boron-rich phases, ReB₃ and ReB₄, exhibit even more complex boron networks. Their structures are also based on puckered hexagonal boron layers, but with the addition of short, covalently bonded B₂ dumbbells oriented along the c-axis. These dumbbells create strong linkages between the puckered layers, further enhancing the three-dimensional covalent network. The B-B distances in these dumbbells are notably short, around 1.7 Å. This structural motif of interconnected puckered layers and B₂ dumbbells is a novel feature in the crystal chemistry of metal borides.
Thermodynamic and Dynamic Stability Analysis
The stability of various crystal structures of rhenium boride has been a subject of significant research, focusing on thermodynamic, dynamic, and mechanical aspects to predict their behavior under different conditions.
The thermodynamic stability of different this compound (ReB₂) phases is primarily evaluated by calculating their formation enthalpies. A more negative formation enthalpy indicates a more stable compound. Through first-principles calculations based on density functional theory (DFT), researchers have determined the formation enthalpies for several potential crystal structures of ReB₂.
Among the investigated structures, the hexagonal P6₃/mmc (hP6-ReB₂) phase consistently exhibits the lowest formation enthalpy, identifying it as the most energetically stable structure under ambient conditions. nih.gov This finding is in agreement with experimental observations. nih.gov Other metastable phases, such as the orthorhombic Pmmn (oP6-ReB₂) and various hexagonal and monoclinic structures (hR3-ReB₂, hR6-ReB₂, and mC12-ReB₂), have also been identified with less negative formation enthalpies. nih.gov The order of phase stability based on these calculations is determined to be hP6 > oP6 > hR3 > hR6 > mC12. nih.gov
Structural optimization is a crucial first step in these calculations, where the total energy of the crystal structure is minimized to find the equilibrium lattice constants. nih.gov For the most stable hP6-ReB₂ structure, the calculated lattice parameters show excellent agreement with experimental data, with deviations of less than 0.25%. nih.gov
Table 1: Calculated Formation Enthalpies of this compound (ReB₂) Structures
| Structure | Space Group | Formation Enthalpy (eV/f.u.) |
| hP6-ReB₂ | P6₃/mmc | -1.25 nih.gov |
| oP6-ReB₂ | Pmmn | -1.04 nih.gov |
| hR3-ReB₂ | R-3m | -1.03 nih.gov |
| hR6-ReB₂ | R-3m | -0.35 nih.gov |
| mC12-ReB₂ | C2/m | -0.28 nih.gov |
This table presents the formation enthalpies for different crystal structures of ReB₂, calculated using density functional theory. The hexagonal P6₃/mmc structure is the most stable, as indicated by its significantly lower formation enthalpy.
While formation enthalpy indicates thermodynamic stability, dynamic stability is assessed by analyzing the phonon dispersion curves of the crystal lattice. The presence of any imaginary (negative) frequencies in the phonon spectrum signifies a dynamic instability, suggesting that the structure is not stable and would spontaneously distort.
For the five identified ReB₂ structures (hP6, oP6, hR3, hR6, and mC12), phonon dispersion calculations have shown no imaginary frequencies across the entire Brillouin zone at zero pressure. nih.gov This confirms that all five of these phases are dynamically stable under ambient conditions. nih.gov Similarly, theoretical studies on other rhenium borides, such as ReB₃ and ReB₄, have also utilized phonon dispersion analysis to confirm their dynamical stability at ambient pressure, finding no imaginary frequencies in their respective phonon curves.
The mechanical stability of a material is determined by its elastic constants, which must satisfy a set of criteria based on the crystal symmetry. For a hexagonal crystal system like hP6-ReB₂, the Born stability criteria are C₄₄ > 0, C₁₁ > |C₁₂|, and (C₁₁ + 2C₁₂)C₃₃ > 2C₁₃². For orthorhombic systems, there are nine independent elastic constants that must satisfy specific stability conditions.
Calculations of the elastic constants for the various ReB₂ structures have demonstrated that they all satisfy their respective mechanical stability criteria, indicating that they are mechanically stable. nih.gov The calculated elastic constants for different ReB₂ structures are in good agreement with other theoretical results. nih.gov For instance, the C₃₃ values for the hexagonal and some orthorhombic phases are notably larger than C₁₁ and C₂₂, suggesting that the c-axis is stiffer than the a and b axes. nih.gov This anisotropic elastic behavior is a key characteristic of these materials.
Table 2: Calculated Elastic Constants for hP6-ReB₂ (in GPa)
| C₁₁ | C₁₂ | C₁₃ | C₃₃ | C₄₄ |
| 544 | 134 | 118 | 729 | 225 |
Source: Adapted from theoretical calculations in scientific literature. This table showcases the calculated elastic constants for the most stable hexagonal phase of ReB₂, which satisfy the criteria for mechanical stability.
High-Pressure Phase Behavior and Stability
The behavior of rhenium borides under extreme pressure is critical for their application in high-stress environments.
Experimental and theoretical studies have shown that the hexagonal P6₃/mmc phase of ReB₂ is remarkably stable over a wide range of pressures. High-pressure X-ray diffraction experiments have confirmed that the hexagonal phase of ReB₂ remains stable up to at least 241 GPa. nih.gov
While ReB₂ itself does not appear to undergo a phase transition within this pressure range, studies on analogous compounds like technetium diboride (TcB₂), which adopts the ReB₂-type structure at ambient conditions, predict a pressure-induced phase transition. aip.orgaip.org Theoretical calculations suggest that hP6-TcB₂ transforms into a P6/mmm (hP3-TcB₂) structure at approximately 174.9 GPa. aip.org This suggests that similar transitions could be possible in other ReB₂-type structures at even higher pressures.
For boron-rich rhenium borides, high pressure is a key factor in their synthesis and stability. acs.org For example, ReB₃ becomes thermodynamically stable at pressures above 25 GPa, and ReB₄ is synthesized at pressures around 33 GPa. acs.org Once synthesized, these phases, like ReB₂, show no evidence of phase transitions up to the highest pressures studied (75 GPa). acs.org
Under high pressure, rhenium borides exhibit significant anisotropic compression, meaning they compress differently along different crystallographic axes. In hexagonal ReB₂, the c-axis is significantly less compressible than the a-axis. nih.govaip.org This anisotropy increases with rising pressure. nih.govaip.org This behavior is attributed to the strong covalent Re-B and B-B bonds oriented along the c-axis. acs.org
The pressure-enhanced electron density distribution along the Re and B bond direction makes the material highly incompressible along the c-axis. nih.gov This has been confirmed by both DFT simulations and hydrostatic compression experiments. nih.govaip.org
Under non-hydrostatic compression, the deformation of the crystal lattice provides insight into its strength. At lower pressures, the plastic deformation in nanocrystalline ReB₂ is primarily controlled by the basal slip system. nih.gov However, as pressure increases, a range of other slip systems can become active. nih.gov The study of anisotropic deformation through techniques like radial X-ray diffraction allows for the measurement of the material's strength under extreme conditions. lbl.govaip.org The deviation of Debye rings in diffraction patterns from circularity is a direct measure of this anisotropic deformation. lbl.gov
Equation of State (EOS) Determinations for this compound Phases
The equation of state (EOS) for a material describes the relationship between its pressure, volume, and temperature. For this compound phases, EOS determinations are crucial for understanding their compressibility, stability under extreme conditions, and for benchmarking theoretical models of these superhard materials. These investigations are typically conducted through high-pressure experimental techniques, such as synchrotron X-ray diffraction in diamond anvil cells, and are often complemented by theoretical calculations like density functional theory (DFT).
Detailed Research Findings
Experimental and computational studies have been conducted to determine the EOS for several this compound phases, most notably rhenium diboride (ReB₂). High-pressure experiments on ReB₂ have been carried out to pressures as high as 241 GPa. nih.govnih.gov In these studies, the hexagonal phase of ReB₂ was found to be stable up to the maximum pressure applied. nih.govnih.gov The measured EOS for ReB₂ above its yield stress is well-represented by a bulk modulus (K₀) of 364 GPa and its first pressure derivative (K₀´) of 3.53. nih.govnih.gov DFT simulations have shown good agreement with these experimental data. nih.gov
Other studies on ReB₂ have reported slightly different values. For instance, a study using synchrotron X-ray diffraction up to 7.5 GPa and 1100 K derived a bulk modulus of 334(23) GPa, with a fixed pressure derivative of 4.0. aps.orgaps.org Another investigation confirmed a bulk modulus of 360(18) GPa for ReB₂. researchgate.net
The EOS has also been determined for other this compound compounds. Synchrotron X-ray diffraction studies have revised the bulk moduli for Re₇B₃ to 391(5) GPa and for orthorhombic Re₃B to 393(4) GPa. researchgate.net The bulk modulus of monoclinic Re₃B was determined to be 390(3) GPa. researchgate.net In another study, the bulk modulus of Re₃B was found to be 320(15) GPa. desy.de
Recent research has also explored boron-rich rhenium borides. For ReB₃ and ReB₄, fitting the pressure-volume data with a second-order Birch–Murnaghan EOS (with K₀' fixed at 4) gives bulk moduli of 306 GPa and 281 GPa, respectively. acs.org This suggests a trend of decreasing bulk modulus with increasing boron content in these higher borides. acs.org
Theoretical calculations have also been employed to investigate the EOS of different polymorphs of ReB₂. nih.gov For the hexagonal P6₃/mmc (hP6) structure, which is the most stable, the calculated bulk modulus is consistent with experimental findings. nih.gov Other metastable phases such as orthorhombic Pmmn (oP6), rhombohedral R-3m (hR3 and hR6), and monoclinic C2/m (mC12) have also been studied, with the mC12 phase exhibiting the highest bulk modulus among them. nih.gov
The anisotropy of compression has also been a subject of investigation. For ReB₂, the c-axis has been shown to be significantly less compressible than the a-axis, and this anisotropy increases with pressure. nih.gov
The following tables summarize the experimentally and theoretically determined equation of state parameters for various this compound phases.
Table 1: Experimental Equation of State Parameters for this compound Phases
| Phase | Crystal Structure | Pressure Range (GPa) | K₀ (GPa) | K₀' | Measurement Technique |
|---|---|---|---|---|---|
| ReB₂ | Hexagonal (P6₃/mmc) | >35 - 241 | 364 | 3.53 | Synchrotron XRD |
| ReB₂ | Hexagonal (P6₃/mmc) | 0 - 7.5 | 334(23) | 4.0 (fixed) | Synchrotron XRD |
| ReB₂ | Hexagonal (P6₃/mmc) | N/A | 360(18) | N/A | Synchrotron XRD |
| Re₇B₃ | Hexagonal (P6₃mc) | N/A | 391(5) | N/A | Synchrotron XRD |
| Re₃B | Orthorhombic (Cmcm) | N/A | 393(4) | N/A | Synchrotron XRD |
| Re₃B | Monoclinic | N/A | 390(3) | N/A | Synchrotron XRD |
| Re₃B | Orthorhombic (Cmcm) | N/A | 320(15) | N/A | Synchrotron XRD |
| ReB₃ | Hexagonal (P6/mmm) | 0 - 50 | 306 | 4.0 (fixed) | Synchrotron XRD |
Table 2: Theoretical Equation of State Parameters for this compound (ReB₂) Phases
| Phase | Crystal Structure | K₀ (GPa) | K₀' | Calculation Method |
|---|---|---|---|---|
| hP6-ReB₂ | Hexagonal (P6₃/mmc) | 388.9 | 4.02 | DFT |
| oP6-ReB₂ | Orthorhombic (Pmmn) | 379.6 | 4.03 | DFT |
| hR3-ReB₂ | Rhombohedral (R-3m) | 382.4 | 4.06 | DFT |
| hR6-ReB₂ | Rhombohedral (R-3m) | 288.5 | 4.41 | DFT |
Electronic Structure and Chemical Bonding in Rhenium Borides
Electronic Band Structure and Density of States Analysis
The electronic band structure and the density of states (DOS) are fundamental to understanding the electronic properties of materials. In rhenium borides, these analyses reveal the origin of their metallic character and the contributions of different orbitals to their electronic makeup.
The total density of states (TDOS) and partial density of states (PDOS) provide insight into the distribution of electronic states at various energy levels and the specific contributions from each element's orbitals.
In hexagonal ReB₂, the region around the Fermi level (EF) is primarily composed of Re 5d and B 2p states. diva-portal.org
A noteworthy feature in the TDOS of hexagonal ReB₂ is the presence of a pseudogap around the Fermi level. aip.org This pseudogap separates the bonding and antibonding states and is considered a contributing factor to the stability of the hexagonal structure. aip.orgrsc.org
The electronic band structure of rhenium borides confirms their metallic nature, as several bands cross the Fermi level. aip.org
The states at the Fermi level in ReB₂ have significant contributions from both Re 5d and B 2p orbitals. diva-portal.org This indicates that electrons from both rhenium and boron are available for conduction, leading to metallic behavior.
The metallic character is a common feature among different rhenium boride stoichiometries, including ReB₂, ReB₃, and ReB₄. diva-portal.orgaip.org
The presence of free electrons, as indicated by the finite density of states at the Fermi level, explains the observed electrical conductivity in these materials. diva-portal.org
Orbital Hybridization and Covalent Bonding Interactions
The exceptional mechanical properties of rhenium borides are largely attributed to the strong covalent bonds formed through the hybridization of atomic orbitals.
A significant feature of the bonding in rhenium borides is the strong hybridization between the rhenium 5d and boron 2p orbitals. diva-portal.orgresearchgate.net
This hybridization is indicative of strong covalent bonding between rhenium and boron atoms. diva-portal.orgacs.org The overlap of these orbitals creates a robust bonding network that contributes to the material's high hardness and incompressibility. researchgate.net
The strong covalent character arising from Re-d and B-p hybridization is a key factor that distinguishes rhenium borides from purely metallic systems and contributes to their exceptional mechanical properties. google.com
In addition to the Re-B bonds, strong covalent bonds also exist between boron atoms, forming a rigid boron sublattice.
The structure of ReB₂ features puckered hexagonal networks of boron atoms, indicating strong B-B covalent bonding. acs.orggoogle.com
In boron-rich phases like ReB₃ and ReB₄, the boron network is even more complex, featuring short, strong B-B bonds. acs.org
The combination of strong Re-B and B-B covalent bonds creates a three-dimensional network that effectively resists deformation, leading to the ultra-incompressible nature of these materials. acs.orgcore.ac.uk The directionality of these covalent bonds is a key factor in their high hardness. google.com
Charge Density Distribution and Electron Localization Function Studies
Charge density distribution and the Electron Localization Function (ELF) are powerful tools for visualizing and quantifying the nature of chemical bonds.
Studies on rhenium borides show a charge transfer from the less electronegative rhenium to the more electronegative boron. diva-portal.orgacs.org This indicates a degree of ionic character in the Re-B bond, in addition to its strong covalent nature. diva-portal.org
Electron Localization Function (ELF) analyses for rhenium borides like ReB₄ have confirmed the presence of strong covalent bonds for both B-B and Re-B interactions. acs.orgcore.ac.uk The ELF provides a visual representation of the regions where electrons are localized, clearly identifying the covalent bonds.
The charge density distribution analysis for orthorhombic OsB₂, a related transition metal boride, also shows charge transfer from the metal cation to boron, a feature expected to be similar in rhenium borides. core.ac.uk Due to the high atomic number of rhenium, residual electron density peaks in experimental studies can be significant, on the order of 2–6 e/ų. acs.orgdiva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic State Probing
Systematic studies of rhenium-based borides, including Rhenium Diboride (ReB₂), Rhenium Heptaboride (Re₇B₃), and Trithis compound (Re₃B), have been conducted using ¹¹B NMR spectroscopy. researchgate.netaps.orgaps.org These investigations typically occur in the normal state, at temperatures ranging from 77 K to 295 K, to probe their electronic properties. researchgate.netaps.orgaps.org While Re₇B₃ and Re₃B are known superconductors, ReB₂ is noted for its superhard mechanical properties and does not exhibit superconductivity. researchgate.netaps.orgaps.org NMR measurements provide crucial information on the Fermi-surface features of these metallic compounds. aps.org
¹¹B NMR Knight Shift Investigationsacs.org
The Knight shift in NMR spectroscopy measures the shift in the resonance frequency of a nucleus in a metallic material due to the interaction with the spins of the conduction electrons. Investigations into rhenium borides have shown that the ¹¹B Knight shifts are small and exhibit temperature-independent behavior between 77 K and 295 K. aps.org
For Re₇B₃ and Re₃B, the observed ¹¹B NMR Knight shift is primarily attributed to electrons with s-character. researchgate.netaps.orgaps.org In contrast, the electronic behavior of ReB₂ is different. The Knight shift in ReB₂ is mainly associated with p-orbital electrons, a characteristic that is also observed in other transition metal diborides like Osmium Diboride (OsB₂) and Ruthenium Diboride (RuB₂). researchgate.netaps.orgaps.org The temperature-independent nature of the Knight shifts for these borides is a key finding from these NMR studies. aps.org
Spin-Lattice Relaxation Rate Analysis and Fermi-Level Density of States Derivationacs.org
The nuclear spin-lattice relaxation rate, denoted as (1/T₁), provides information about the dynamics of the electronic environment surrounding the nucleus. In metals, this rate is often proportional to temperature, a relationship known as the Korringa law. aps.org
Studies on rhenium borides have analyzed the temperature dependence of (1/T₁). For Re₇B₃ and Re₃B, the spin-lattice relaxation rate is, much like the Knight shift, dominated by the contribution from s-character electrons. researchgate.netaps.orgaps.org This allows for the derivation of the partial boron s Fermi-level density of states (DOS), Nₛ(Eᶠ). researchgate.netaps.org
In the case of ReB₂, the relaxation rate is mainly governed by p-electrons. researchgate.netaps.orgaps.org From the analysis of T₁, the partial boron 2p Fermi-level DOS, Nₚ(Eᶠ), can be extracted. researchgate.netaps.org The derived value for ReB₂ shows good agreement with theoretical predictions from band-structure calculations. researchgate.netaps.orgaps.org The product T₁T, which should be constant according to the Korringa relationship, was measured for these compounds. aps.org However, further detailed studies on ReB₂ have shown a deviation from the Korringa relationship at temperatures above ambient. researchgate.net
The key parameters derived from these NMR investigations are summarized in the table below.
Table 1: NMR Parameters and Derived Fermi-Level Density of States for Rhenium Borides
| Compound | Knight Shift K (%) | T₁T (s·K) | Partial Fermi-Level DOS (states/eV·f.u.) |
|---|---|---|---|
| ReB₂ | ~ -0.005 | 450 ± 50 | 0.05 (2p states) |
| Re₇B₃ | ~ 0.025 | 1000 ± 100 | 0.011 (s states) |
| Re₃B | ~ 0.040 | 320 ± 30 | 0.015 (s states) |
Data sourced from a comparative NMR investigation of Re-based borides. aps.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Rhenium Diboride (ReB₂) | 139130 |
| Rhenium Heptaboride (Re₇B₃) | 22004071 |
| Trithis compound (Re₃B) | 82903 |
| Osmium Diboride (OsB₂) | 166746 |
Advanced Characterization Techniques for Rhenium Boride Materials
X-ray Diffraction (XRD) Methods
X-ray diffraction stands as a fundamental tool for the structural analysis of crystalline materials like rhenium boride. By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can deduce detailed information about the atomic arrangement.
Powder X-ray diffraction (PXRD) is a primary and essential technique for the initial characterization of synthesized this compound. This method is instrumental in confirming the successful formation of the desired ReB₂ phase and ensuring the absence of unreacted elements like rhenium and boron, or other this compound phases such as Re₇B₃ and Re₃B. repositorioinstitucional.mx The diffraction pattern of a synthesized sample is typically compared to a standard reference pattern from the Joint Committee on Powder Diffraction Standards (JCPDS) database, with the file for hexagonal ReB₂ being 00-011-0581. repositorioinstitucional.mxgoogle.com
Once the single-phase nature of the material is confirmed, PXRD data is used for the precise determination of the lattice parameters. For the hexagonal crystal structure of ReB₂, these parameters are the 'a' and 'c' axes of the unit cell. repositorioinstitucional.mxwikipedia.org For instance, studies have reported lattice parameters of a = 2.9 Å and c = 7.478 Å for single-phase rhenium diboride. google.com The refinement of these parameters is crucial as they can be influenced by factors such as the presence of defects or the formation of solid solutions. For example, in solid solutions of tungsten in rhenium diboride, PXRD has shown that the lattice parameters along both a- and c-axes increase linearly with increasing tungsten content. ucla.edu
The following table showcases lattice parameters for various ReB₂-based solid solutions determined by powder X-ray diffraction. ucla.edu
| Composition | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) | c/a Ratio |
| ReB₂ | 2.899 | 7.475 | 54.34 | 2.578 |
| (Re₀.₉W₀.₁)B₂ | 2.903 | 7.481 | 54.58 | 2.577 |
| (Re₀.₇W₀.₃)B₂ | 2.911 | 7.498 | 55.12 | 2.576 |
| (Re₀.₅₂W₀.₄₈)B₂ | 2.918 | 7.512 | 55.58 | 2.574 |
For a more detailed and precise structural analysis, single-crystal X-ray diffraction is employed. This technique provides accurate information on the atomic positions within the crystal lattice, bond lengths, and bond angles. osti.gov In ReB₂, the crystal structure consists of alternating planar layers of rhenium atoms and puckered layers of boron atoms. aip.org
Single-crystal XRD studies have precisely determined the atomic coordinates and bond distances in ReB₂. aip.org For example, it has been found that each rhenium atom is surrounded by six equidistant rhenium neighbors within the plane and has boron atoms in the layers above and below. aip.org The shortest Re-B distance is reported to be 2.220(19) Å, while each boron atom has three nearest boron neighbors at a distance of 1.815(15) Å. aip.org This level of detail is critical for understanding the bonding nature and its relationship to the material's properties. In recent high-pressure synthesis studies, single-crystal XRD was instrumental in identifying and characterizing new this compound phases, ReB₃ and ReB₄, by solving their crystal structures using intrinsic phasing methods. nih.govdiva-portal.org
The table below presents the crystal structure data for ReB₂ obtained from a single-crystal X-ray diffraction investigation. aip.org
| Atom | Wyckoff Site | S.O.F. | x/a | y/b | z/c |
| Re | 2c | 1 | 1/3 | 2/3 | 1/4 |
| B | 4f | 1 | 1/3 | 2/3 | 0.4658(15) |
Space Group: P6₃/mmc (No. 194), Cell Parameters: a = 2.8982(1) Å, c = 7.4723(3) Å
To investigate the behavior of this compound under extreme conditions, synchrotron-based X-ray diffraction is utilized. The high brilliance and energy of synchrotron radiation enable high-resolution diffraction experiments to be conducted on samples subjected to high pressures within a diamond anvil cell (DAC). aip.orgrsc.orglbl.gov These studies are crucial for determining the material's equation of state and bulk modulus, which are measures of its incompressibility. aip.orgaps.orgosti.gov
High-pressure synchrotron XRD experiments have been performed on ReB₂ up to pressures of several tens of gigapascals (GPa). aip.orgaip.org By fitting the pressure-volume data to a Birch-Murnaghan equation of state, the bulk modulus of ReB₂ has been determined to be around 360 GPa. google.comcore.ac.uk These experiments have also revealed the anisotropic compressibility of ReB₂, with the c-axis being significantly less compressible than the a-axis. google.com Furthermore, synchrotron XRD has been used to study the synthesis of new rhenium borides, such as ReB₃ and ReB₄, at high pressures and temperatures. nih.govdiva-portal.orgacs.org
The following table summarizes the bulk modulus of ReB₂ and related compounds determined from high-pressure synchrotron X-ray diffraction studies.
| Material | Pressure Range (GPa) | Bulk Modulus (K₀) (GPa) | Pressure Derivative (K₀') |
| ReB₂ | up to ~56 | ~360 | 4 (fixed) |
| Re₀.₉₈Os₀.₀₂B₂ | up to ~56 | 413.2 ± 22.8 | 1 ± 0.7 |
| Re₀.₉₈Ru₀.₀₂B₂ | up to ~56 | 447.5 ± 14.8 | 1.5 ± 0.5 |
| ReB₂ | up to 74 | 366 ± 25 | 4.3 ± 0.5 |
| ReB₂ | up to 7.5 | 334 ± 23 | 4.0 (fixed) |
Radial X-ray diffraction (R-XRD) is a specialized technique used in conjunction with a diamond anvil cell to study the anisotropic deformation and strength of materials under non-hydrostatic compression. osti.govaip.org In this setup, the X-ray beam is perpendicular to the compression axis, allowing for the measurement of lattice strains in different directions relative to the applied stress. lbl.gov This provides unique insights into the plastic deformation mechanisms and yield strength of the material. rsc.orglbl.gov
R-XRD studies on ReB₂ have provided valuable data on its shear strength and the differential stress supported by different crystal planes. google.comaip.org The difference in strain between the minimum and maximum stress directions is indicative of the material's ability to withstand differential stress without deforming plastically. google.com These measurements have shown that ReB₂ exhibits significant differential strain, which is related to its high hardness. aip.org The technique has also been used to investigate the effect of grain size on the mechanical properties of nanocrystalline ReB₂, revealing that smaller grain sizes lead to higher yield strengths. rsc.orglbl.gov
The table below shows the differential stress supported by different planes in ReB₂ at varying pressures, as determined by R-XRD. google.com
| Pressure (GPa) | Differential Stress (GPa) - (100) plane | Differential Stress (GPa) - (002) plane | Differential Stress (GPa) - (101) plane |
| 0 | 0 | 0 | 0 |
| 5 | ~4 | ~6 | ~5 |
| 10 | ~8 | ~11 | ~9 |
| 14 | ~10 | ~13 | ~11 |
Electron Microscopy Approaches
Electron microscopy techniques offer high-resolution imaging capabilities that are essential for visualizing the morphology and microstructure of this compound materials.
The following table provides a summary of morphological features of ReB₂ observed using SEM in different studies.
| Synthesis Method | Observed Morphology/Microstructure |
| Mechanosynthesis | Clusters of polyhedral particles. repositorioinstitucional.mx |
| Arc Melting | Fine and dense microstructure. yok.gov.tr |
| Pulsed Laser Deposition (thin film) | Compact and continuous films, with a morphology typical of coatings formed by the coalescence of a large number of nanoparticles. researchgate.net |
| Nanocrystal Synthesis | Shows large primary particles with a grain microstructure within. rsc.org |
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states at the surface of this compound, typically within the top 5-10 nanometers. The technique works by irradiating the material with X-rays and analyzing the kinetic energy of emitted photoelectrons. Each element has a unique set of binding energies, allowing for elemental identification and quantification.
For this compound, XPS spectra are typically collected for the Re 4f and B 1s core levels. In pure ReB₂ thin films, the Re 4f spectrum shows a characteristic doublet corresponding to the Re-B bond. Similarly, the B 1s spectrum exhibits a primary peak associated with the B-Re bond. Analysis of these peaks helps confirm the formation of the this compound compound and assess its purity.
XPS is particularly valuable for studying surface oxidation. When this compound is exposed to air, additional peaks appear at higher binding energies in both the Re 4f and B 1s spectra. These peaks are attributed to the formation of surface oxides, such as rhenium oxides (e.g., ReO₃) and boron oxides (e.g., B₂O₃). For example, in one study, the B 1s peak for the B-O bond appeared in the range of 190.5-193.5 eV, indicating the presence of boron suboxides on the surface. By analyzing the relative intensities of the boride and oxide peaks, the extent of surface oxidation can be quantified.
| Element Core Level | Chemical State | Reported Binding Energy (eV) | Reference |
|---|---|---|---|
| Re 4f₇/₂ | Re Metal | 40.6 | |
| Re 4f₇/₂ | Re in ReB₂ | ~40 eV region | |
| Re 4f₇/₂ | ReO₂ | 43.0 | |
| Re 4f₇/₂ | ReO₃ | 44.2 | |
| B 1s | B in TiB₂ | 187.5 | |
| B 1s | B in CrB₂ | 188.47 | |
| B 1s | B₂O₃ | ~192.0 - 193.25 |
Neutron Vibrational Spectroscopy for Phonon Density of States
Neutron vibrational spectroscopy, also known as inelastic neutron scattering (INS), is a powerful technique for probing the lattice dynamics of materials by measuring the phonon density of states (PDOS). The PDOS describes the distribution of vibrational modes within the crystal lattice. In a combined experimental and theoretical study of ReB₂, the measured INS spectrum, which is directly related to the neutron-weighted PDOS, showed excellent agreement with first-principles density-functional theory (DFT) calculations.
The analysis of the PDOS for ReB₂ reveals distinct features corresponding to the vibrations of rhenium and boron atoms. The lower energy portion of the spectrum is dominated by the vibrations of the heavier rhenium atoms, while the higher energy modes are associated with the lighter boron atoms.
Further detailed analysis of the phonon modes at the Γ-point (the center of the Brillouin zone) provides insight into the nature of the chemical bonding. It was found that vibrational modes along the c-axis consistently have higher energies than those within the a-b plane, which is a direct consequence of the strong covalent Re-B bonding along the c-axis. Additionally, for boron atom vibrations within the plane, motions involving the stretching of the strong covalent B-B bonds have higher energy than in-phase motions. This detailed vibrational information confirms that the strong covalent bonding between both Re-B and B-B atoms is the primary reason for the super-incompressibility and hardness of rhenium diboride.
| Symmetry | Calculated Phonon Energy (meV) | Vibrational Mode Description | Reference |
|---|---|---|---|
| E₂ᵤ | 23.3 | Re atoms moving in-phase in the a-b plane | |
| B₁₉ | 32.7 | Re atoms moving out-of-phase along the c-axis | |
| E₁ᵤ | 70.3 | B atoms moving out-of-phase along the c-axis | |
| E₂₉ | 86.7 | B atoms moving in-phase in the a-b plane (bond bending) | |
| A₂ᵤ | 94.7 | B atoms moving in-phase along the c-axis | |
| E₂₉ | 105.1 | B atoms moving out-of-phase in the a-b plane (bond stretching) |
Functional Properties and Advanced Applications of Rhenium Borides Academic Focus
Superconducting Phenomena in Rhenium Boride Systems
The rhenium-boron system presents a fascinating landscape for the study of superconductivity, with different stoichiometries exhibiting distinct properties. Compounds such as Re₃B and Re₇B₃ have been central to investigations into the interplay between crystal structure, symmetry, and superconducting phenomena.
Comprehensive studies have confirmed bulk superconductivity in both trithis compound (Re₃B) and heptarhenium triboride (Re₇B₃). arxiv.org Re₃B possesses an orthorhombic, centrosymmetric crystal structure (space group Cmcm), while Re₇B₃ has a hexagonal, noncentrosymmetric structure (space group P6₃/mc). jps.jp
Both compounds are classified as type-II superconductors, as demonstrated by their magnetization (M-H) curves. jps.jp This classification is further supported by their Ginzburg-Landau (GL) parameter (κ) values, which are significantly greater than 1/√2. aps.org Specifically, Re₃B has a κ of approximately 34.55, and Re₇B₃ has a κ of about 9.27. aps.orgarxiv.org Investigations using muon spin rotation/relaxation (µSR) techniques, along with measurements of electronic specific heat and superfluid density, suggest that both superconductors have a nodeless, isotropic superconducting gap, consistent with conventional s-wave BCS theory. arxiv.orgaps.orgarxiv.org
The superconducting critical temperature (T_c) differs between the two borides. Re₃B transitions to a superconducting state at a higher temperature than Re₇B₃.
Re₃B exhibits a T_c of approximately 4.8 K to 5.19 K, depending on the measurement technique (resistivity, magnetic susceptibility, or heat capacity). arxiv.orgjps.jpaps.org
Re₇B₃ has a lower T_c, typically measured between 3.2 K and 3.3 K. arxiv.orgjps.jpaps.org
The superconducting state in both materials has been extensively characterized. Despite their different crystal symmetries, both compounds show some evidence of multigap superconductivity. arxiv.orgarxiv.org The lower and upper critical fields (H_c1 and H_c2) have also been determined. For Re₃B, the zero-temperature upper critical field, µ₀H_c2(0), has been reported as 3.5 T, while for Re₇B₃ it is 1.05 T. arxiv.org Another study reports µ₀H_c2(0) values of 5.2 T for Re₃B and 0.9 T for Re₇B₃. jps.jp Zero-field µSR measurements indicate that time-reversal symmetry is preserved in the superconducting state of both compounds. arxiv.org
| Compound | Crystal Structure | Symmetry | T_c (K) | Superconducting Type | µ₀H_c2(0) (T) | Ginzburg-Landau Parameter (κ) | Reference |
|---|---|---|---|---|---|---|---|
| Re₃B | Orthorhombic (Cmcm) | Centrosymmetric | 4.8 - 5.19 | Type-II | 3.5 - 5.2 | ~35 | aps.org, arxiv.org, jps.jp |
| Re₇B₃ | Hexagonal (P6₃/mc) | Noncentrosymmetric | 3.2 - 3.3 | Type-II | 0.9 - 1.05 | ~9.3 | aps.org, arxiv.org, jps.jp |
The mechanism of superconductivity in many boride compounds is attributed to strong electron-phonon coupling, famously exemplified by MgB₂. diva-portal.orgosti.gov In this mechanism, the interaction between electrons and lattice vibrations (phonons) leads to the formation of Cooper pairs. The strength of this interaction is a key factor in determining the critical temperature.
For rhenium borides, Re₃B is considered to be in the moderate-coupling regime, with a calculated electron-phonon coupling constant (λ_e-ph) of approximately 0.64. aps.orgarxiv.org In contrast, Re₇B₃ is in the weak-coupling regime, with a λ_e-ph of about 0.54. aps.orgarxiv.org This difference in coupling strength is consistent with the higher T_c observed in Re₃B compared to Re₇B₃. The specific heat jump at T_c for both compounds is also close to the value of 1.43 predicted by the BCS theory, further supporting the electron-phonon coupling mechanism. arxiv.org First-principles calculations for ReB₂ show a phonon structure similar to that of MgB₂, with coupling primarily occurring for boron phonons, suggesting that strong covalent B-B and Re-B bonding is key. upenn.edu
The existence of both centrosymmetric (Re₃B) and noncentrosymmetric (Re₇B₃) superconductors within the same binary system provides a unique opportunity to study the role of crystal inversion symmetry. arxiv.orgjps.jp In noncentrosymmetric superconductors (NCS), the absence of inversion symmetry can lead to an admixture of spin-singlet and spin-triplet Cooper pairing states, potentially resulting in unconventional superconducting properties like nodes in the gap or time-reversal symmetry (TRS) breaking. aps.orgresearchgate.net
However, studies on the Re-B system reveal that the lack of inversion symmetry in Re₇B₃ does not appear to be essential for its primary superconducting characteristics. arxiv.orgarxiv.org Both Re₃B and Re₇B₃ exhibit fully gapped, nodeless superconductivity. arxiv.orgaps.org Furthermore, zero-field µSR measurements show no evidence of spontaneous magnetic fields in the superconducting state of Re₇B₃, indicating that time-reversal symmetry is preserved, similar to its centrosymmetric counterpart, Re₃B. arxiv.orgarxiv.org This suggests that the antisymmetric spin-orbit coupling effects, typically expected in noncentrosymmetric materials, play only a marginal role in the superconducting properties of Re₇B₃. arxiv.org
Catalytic Activity and Mechanisms of Rhenium Borides
Beyond their electronic properties, rhenium borides have emerged as promising materials in the field of catalysis, particularly for energy-related applications.
Rhenium borides, specifically Re₃B and ReB₂, have demonstrated significant catalytic activity for the production of molecular hydrogen (H₂) from biomass pyrolysis. iaea.orgcornell.edu In studies using coconut shells as the biomass source, Re₃B showed the highest catalytic performance. iaea.orgcornell.edu
The optimal conditions for H₂ production were found to be a pyrolysis temperature of 800 °C with a 10 wt% concentration of the Re₃B catalyst. iaea.orgcornell.edu Under these conditions, the Re₃B catalyst achieved a remarkable hydrogen yield of 77.4%, a value reported as the highest in the literature for this process. iaea.orgcornell.edu In the catalytic pyrolysis of cellulose (B213188), a major component of biomass, Re₃B again proved to be the most effective among several rhenium-based catalysts, yielding a 44% H₂ yield at 800 °C. mdpi.com The catalytic activity suggests that H₂ formation from cellulose is a thermocatalytic process, whereas from lignin (B12514952) it is primarily a thermal process. mdpi.com A proposed mechanism for H₂ formation involves the interaction of biomass-derived molecules with the catalyst surface. iaea.orgcornell.edu
| Catalyst | Feedstock | Optimal Temperature (°C) | Catalyst Loading (wt%) | Max. H₂ Yield (%) | Reference |
|---|---|---|---|---|---|
| Re₃B | Coconut Shell | 800 | 10 | 77.4 | iaea.org, cornell.edu |
| Re₃B | Cellulose | 800 | 10 | 44.0 | mdpi.com |
| ReB₂ | Lignin | 800 | 20 | 59.0 | mdpi.com |
Identification and Characterization of Active Sites in this compound Catalysts
Understanding the nature of active sites on this compound catalysts is crucial for optimizing their performance. Characterization studies suggest that the active sites can vary depending on the catalytic process.
In the context of biomass pyrolysis for hydrogen production, it is proposed that both rhenium (Re) and boron (B) atoms serve as active sites. mdpi.com The superior performance of Re₃B compared to ReB₂ suggests that rhenium plays a more dominant role in the catalytic activity. mdpi.com Furthermore, temperature-programmed reduction (TPR) characterization indicates that the oxidized surfaces of the boride catalysts are significant to their function. mdpi.com
For electrocatalytic applications like water splitting, the active sites are often more complex. The surfaces of transition metal borides are prone to oxidation under operating conditions, leading to the in-situ formation of an amorphous layer of oxides or oxyhydroxides. ccspublishing.org.cnccspublishing.org.cn In the case of the oxygen evolution reaction (OER), this surface layer, which may contain metaborate (B1245444) species, is often identified as the true catalytically active phase. ccspublishing.org.cn Boron is thought to play a crucial role by modulating the electronic structure of the metal (rhenium) active sites, thereby optimizing the adsorption energy of reaction intermediates and enhancing corrosion resistance. ccspublishing.org.cn Advanced in-situ techniques are paramount for precisely identifying these complex and dynamic active sites under real catalytic conditions. nih.gov
Reaction Mechanism Elucidation for this compound Catalyzed Processes
Elucidating the reaction mechanisms on this compound catalysts provides fundamental insights into their function. For the catalytic pyrolysis of biomass, a reaction scheme for the formation of molecular hydrogen has been proposed based on characterization techniques like Temperature-Programmed Reduction (TPR) and Fourier Transform Infrared Spectroscopy (FTIR). cornell.eduiaea.org
The catalytic process for hydrogen production from cellulose is described as thermocatalytic, meaning the catalyst actively participates in and enhances the hydrogen-forming reactions beyond what is achievable by heat alone. mdpi.com In contrast, the pyrolysis of lignin was found to be an almost entirely thermal process, where the addition of a catalyst did not significantly increase H₂ production, highlighting the substrate-specific nature of the catalytic mechanism. mdpi.com For coconut shell pyrolysis using Re₃B and ReB₂, a specific mechanism for H₂ formation was proposed, taking into account thermodynamic analysis and the characterization of the catalyst surface. cornell.eduiaea.orgresearchgate.net The mechanism involves the decomposition of the biomass on the catalyst surface, where the active sites facilitate the breaking of chemical bonds and the subsequent recombination of hydrogen atoms to form H₂.
Surface Modification and Promotion Strategies for Enhanced Catalytic Performance
To improve the catalytic efficacy of rhenium borides, various surface modification and promotion strategies are being explored, drawing from broader knowledge of transition metal catalysts. These strategies aim to increase the number and efficiency of active sites.
Key strategies applicable to this compound catalysts include:
Defect and Vacancy Engineering: Introducing defects or vacancies onto the catalyst surface can create new, highly active sites and alter the electronic properties of the material, enhancing its catalytic performance. researchgate.net
Interface Engineering: Creating heterostructures, for example by combining this compound with another material, can induce strong interactions at the interface. This can lead to electronic reconfiguration and synergistic effects that boost catalytic activity beyond that of the individual components. researchgate.net
Phase Engineering: Rhenium-based materials can exist in different crystal phases, some of which may be more catalytically active than others. Controlling the synthesis to favor a specific phase is a powerful strategy for enhancing performance. researchgate.net
Surface Oxidation/Functionalization: As seen in electrocatalysis, the in-situ formation of a surface oxide or oxyhydroxide layer can be beneficial, particularly for the oxygen evolution reaction (OER). ccspublishing.org.cn Controlled surface functionalization can be used to tailor the surface chemistry for optimal interaction with reactants and intermediates. rsc.org For instance, the presence of metaborate species in the active layer on boride catalysts has been shown to improve corrosion resistance. ccspublishing.org.cn
These approaches allow for the rational design of more efficient and durable this compound catalysts for various applications.
Advanced Mechanical Properties Research
Mechanisms of Superhardness in Rhenium Diboride
Rhenium diboride (ReB₂) is a prominent member of the superhard materials class, exhibiting hardness that, under certain conditions, approaches that of diamond. Its exceptional mechanical properties arise from a unique combination of its crystal structure and chemical bonding.
The primary mechanism behind the superhardness of ReB₂ is the synergistic combination of a highly incompressible transition metal (rhenium) with a light element (boron) that readily forms strong, directional covalent bonds. lightsources.orglbl.gov The crystal structure of ReB₂ consists of alternating, densely packed layers of rhenium atoms and puckered hexagonal layers of boron atoms. lightsources.orglbl.gov This layered structure, reinforced by a strong three-dimensional covalent bonding network of boron, effectively resists plastic deformation under stress. researchgate.net
Several key factors contribute to its remarkable hardness:
Covalent Bonding: The strong covalent bonds between boron atoms are a key feature, similar to the bonding in diamond, providing high resistance to shear. lightsources.org
Incompressibility: Rhenium has a high valence electron density and high bulk modulus, making it highly incompressible. researchgate.net
Anisotropy: The hardness of ReB₂ is anisotropic, meaning it varies with the crystallographic direction. Indentation tests on single crystals show that the (002) basal plane is the hardest crystallographic plane, exhibiting a Vickers hardness value as high as 40.5 GPa under low loads. acs.org
Indentation Size Effect (ISE): ReB₂ exhibits load-dependent hardness, where higher hardness values are measured at lower indentation loads. acs.org
Grain Size Effect: The mechanical properties of ReB₂ are also influenced by its microstructure. Studies on nanocrystalline ReB₂ have shown that a smaller grain size leads to a greater yield strength, a phenomenon known as the Hall-Petch effect. lightsources.orglbl.gov This indicates that grain boundary strengthening is a crucial mechanism for achieving high hardness in nanoscale metal borides. acs.org
Furthermore, strategies such as solid-solution hardening, where tungsten is incorporated into the ReB₂ lattice, have proven effective in further enhancing the material's yield strength and mechanical stability. acs.org
The following table details the mechanical properties of Rhenium Diboride.
| Property | Value | Plane/Condition |
|---|---|---|
| Max Vickers Hardness | 40.5 ± 2.4 GPa | (002) plane, low load |
| Nanoindentation Hardness | 36.4 GPa | (002) plane |
| Indentation Modulus | 675 GPa | (002) plane |
This table presents data from indentation measurements on ReB₂ single crystals. acs.org
Influence of Crystal Structure and Bonding on Mechanical Response
The exceptional mechanical properties of rhenium diboride (ReB₂) are intrinsically linked to its unique crystal structure and the nature of its chemical bonding. ReB₂ crystallizes in a hexagonal structure (space group P6₃/mmc) characterized by alternating layers of close-packed rhenium atoms and puckered honeycomb-like layers of boron atoms. researchgate.netacs.orgdiva-portal.org This layered structure is a key determinant of its mechanical behavior.
The strong covalent bonding between boron atoms within the puckered sheets, as well as the significant covalent character of the Re-B bonds, are fundamental to the material's high hardness and incompressibility. acs.orglightsources.org The puckered configuration of the boron sheets, in particular, is thought to impede shear deformation, contributing significantly to the material's resistance to plastic deformation. researchgate.netnsf.govaip.org This structural arrangement results in a high differential strain under pressure, a characteristic feature of hard materials. researchgate.netnsf.govaip.org
Theoretical and experimental studies have shown that the bonding within the ReB₂ structure is anisotropic. The c-axis, perpendicular to the atomic layers, exhibits remarkable incompressibility, comparable to that of diamond. researchgate.netacs.org This is attributed to the strong, short, and incompressible Re-B and B-B bonds oriented along this direction. acs.org In contrast, the material is more compressible within the basal plane. This anisotropy in bonding directly translates to the mechanical response, with the (002) plane, parallel to the layers, demonstrating the highest hardness. acs.org
Strain Hardening and Deformation Mechanisms under High Pressure
Under high-pressure conditions, rhenium diboride exhibits distinct strain hardening and deformation behaviors. In-situ high-pressure radial X-ray diffraction studies have been instrumental in elucidating these mechanisms. researchgate.netnsf.govaip.org When subjected to non-hydrostatic compression, ReB₂ displays significant lattice strain, which is a measure of the deformation of the crystal lattice under stress. nsf.govrsc.org
The primary deformation mechanism in ReB₂ is controlled by the basal slip system, specifically along the (0001) direction. rsc.org This indicates that under pressure, the atomic planes are most likely to slip past one another along this primary slip plane. Texture analysis from high-pressure diffraction data confirms a maximum along the nsf.gov direction, supporting the dominance of this basal slip system. rsc.org
At very high pressures, around 300.7 GPa, theoretical calculations predict a phase transition from the hexagonal P6₃/mmc structure to another hexagonal P6/mmm structure. researchgate.net This structural transformation would inherently alter the deformation mechanisms and mechanical response of the material.
Impact of Grain Size on Yield Strength and Hardness at Nanoscale
The mechanical properties of rhenium diboride at the nanoscale are significantly influenced by grain size, a phenomenon consistent with the Hall-Petch effect. rsc.orgnsf.gov This principle states that for many materials, a decrease in grain size leads to an increase in hardness and yield strength. High-pressure radial X-ray diffraction studies on nanocrystalline ReB₂ with varying grain sizes have provided direct evidence of this size-dependent hardening. lightsources.orgrsc.orglbl.gov
Research has demonstrated a systematic increase in the yield strength of ReB₂ as the crystalline grain size decreases. rsc.org For instance, ReB₂ nanocrystals with a grain size of 20 nm exhibit a significantly higher yield strength compared to those with larger grain sizes (e.g., 50 nm and 60 nm) and bulk ReB₂. rsc.orgnsf.gov This enhancement in mechanical robustness is attributed to the increased concentration of grain boundaries in smaller nanoparticles. rsc.orglbl.gov Grain boundaries act as barriers to the movement of dislocations, which are defects in the crystal lattice responsible for plastic deformation. lbl.govrsc.org
The suppression of slip systems is a key mechanism behind the increased yield strength in smaller nanocrystals. At high pressures (e.g., 55 GPa), 20 nm ReB₂ shows a suppression of slip systems that are active in larger-grained samples. rsc.org Specifically, the basal plane (002), which is the primary slip plane, shows the largest size-dependent effect, with the smallest grains exhibiting the most resistance to slip. lbl.govrsc.org This control over grain size and the resulting grain boundary effects offers a pathway to produce new materials with even more impressive mechanical properties. lbl.govnsf.gov
Solid Solution Strengthening in Doped Rhenium Diborides (e.g., Os, Ru)
Solid solution strengthening is a well-established metallurgical strategy to enhance the mechanical properties of materials, and it has been effectively applied to rhenium diboride. By introducing substitutional atoms into the ReB₂ lattice, it is possible to increase its hardness and resistance to deformation. Osmium (Os) and ruthenium (Ru), being in close proximity to rhenium on the periodic table, have been investigated as dopants. nsf.govaip.org
Studies on ReB₂-structured solid solutions, such as Re₀.₉₈Os₀.₀₂B₂ and Re₀.₉₈Ru₀.₀₂B₂, have demonstrated a significant enhancement in Vickers hardness compared to pure ReB₂. nsf.govaip.org For example, a 2 at. % addition of Os can increase the hardness from approximately 40.3 GPa to 47.4 GPa under a 0.49N load, while the same amount of Ru results in a hardness of 43.0 GPa. aip.org
In-situ high-pressure radial X-ray diffraction experiments have revealed that both Os- and Ru-doped solid solutions exhibit higher incompressibility and differential strain than pure ReB₂ up to pressures of around 56 GPa. researchgate.netnsf.govaip.org This indicates an enhanced resistance to both volumetric and shear deformation. The strengthening mechanisms, however, differ slightly between the two dopants. Doping with Os strengthens all lattice planes in the ReB₂ structure, whereas Ru primarily enhances the weakest lattice plane. researchgate.netnsf.govaip.org This difference in strengthening behavior is consistent with the higher hardness observed in the Os-doped system. nsf.govaip.orgaip.org The increased hardness in the Os-based system is attributed to the increased bond strength of Os-B bonds compared to Ru-B bonds. nsf.gov
Table 1: Vickers Hardness of Pure and Doped Rhenium Diboride
| Material | Vickers Hardness (GPa) at 0.49N load |
| ReB₂ | 40.3 ± 1.6 |
| Re₀.₉₈Os₀.₀₂B₂ | 47.4 ± 1.5 |
| Re₀.₉₈Ru₀.₀₂B₂ | 43.0 ± 2.8 |
Note: Data sourced from high-pressure studies on solid solutions. aip.org
Research on this compound Thin Films for Advanced Technologies
The remarkable properties of bulk this compound have spurred research into the synthesis and characterization of ReB₂ thin films for various advanced technological applications, including wear-resistant coatings and cutting tools. researchgate.netresearchgate.net
Properties of Rhenium Diboride Films and Correlation with Deposition Parameters
Pulsed laser deposition (PLD) has been a primary technique for fabricating ReB₂ thin films. researchgate.netresearchgate.netacs.org The properties of these films are strongly dependent on the deposition parameters, such as laser wavelength, energy density, and post-deposition annealing. researchgate.net
Studies have shown that ReB₂ films deposited on substrates like Si (100) are typically crystalline with a preferred (002) orientation and have a fine grain size of about 20 nm. researchgate.net The deposition efficiency increases with higher energy density and is significantly greater for shorter laser wavelengths. For instance, using a Nd:YAG laser, the efficiency is higher at a wavelength of 355 nm compared to 1064 nm. researchgate.net
The morphology of the films often consists of a smooth base layer with some debris, the amount of which can be minimized by using a longer wavelength and lower laser energy density. researchgate.net The degree of the preferred (002) orientation is enhanced by using a shorter wavelength and higher energy density. researchgate.net
The hardness of the as-deposited films can be exceptionally high, with Vickers hardness values around 60 GPa reported. researchgate.net However, post-deposition annealing, for example at 350°C for 25 minutes, can reduce the degree of preferred orientation and decrease the hardness to approximately 40 GPa. researchgate.net This indicates that the as-deposited, highly oriented, and fine-grained structure is crucial for achieving superhard properties in thin film form. The intrinsic hardness of these films has been found to be around 52 GPa, which is comparable to that of bulk ReB₂. acs.org
Epitaxial Growth Studies and Interfacial Phenomena in this compound Heterostructures
Epitaxial growth, a process of growing a crystalline film with a well-defined orientation on a crystalline substrate, is a key strategy for producing high-quality thin films for advanced electronic and optical applications. pku.edu.cn While extensive research exists on the epitaxial growth of other two-dimensional (2D) materials like graphene and transition metal dichalcogenides, the study of epitaxial growth of this compound is an emerging area. pku.edu.cn
The concept of van der Waals epitaxy, where weak van der Waals forces govern the interaction between the film and the substrate, allows for the growth of high-quality films even with significant lattice mismatch. acs.org This approach could be particularly relevant for creating this compound heterostructures, where layers of ReB₂ are integrated with other 2D materials.
Research into the site-selective and van der Waals epitaxial growth of related rhenium compounds, such as rhenium disulfide (ReS₂) on graphene, provides insights into the potential for similar growth of this compound. nih.gov In such heterostructures, the inert and smooth surface of a material like graphene can lower the energy barrier for the migration of adatoms, promoting uniform in-plane growth. nih.gov
The study of interfacial phenomena in these heterostructures is crucial. The interface between different materials can give rise to novel properties not present in the individual components. liu.se For this compound heterostructures, understanding the bonding and electronic interactions at the interface will be critical for designing new functional devices. The development of techniques for the controlled, epitaxial growth of this compound is a vital step towards realizing its full potential in next-generation technologies.
Research Directions for this compound Films in Semiconductor, Display, and Optical Technologies
The unique properties of rhenium borides, particularly their hardness and conductivity, have spurred research into their application as thin films in various advanced technologies. In the semiconductor industry, rhenium-containing films, including rhenium borides, are being investigated for a multitude of roles. google.com These films show potential as adhesion-improving layers, seed layers for the growth of other materials, effective diffusion barriers, and durable hard coatings for manufacturing tools. google.comlbl.gov Specifically, they are considered for back-end-of-line (BEOL) applications, where they could serve as metal contacts or liners. google.com
The synthesis of high-quality this compound films is a key area of research. Methods such as pulsed laser deposition have been successfully used to create superhard, crystalline rhenium diboride (ReB₂) thin films. acs.orgmdpi.com These films often exhibit a preferred crystal orientation, a desirable characteristic for electronic and optical applications. mdpi.com While direct applications in display technologies are not yet widely documented, the inherent properties of this compound films suggest potential future research directions. Their durability and conductivity could be advantageous for transparent conductive electrodes or protective coatings on display components. Similarly, in optical technologies, their use as resilient coatings for lenses and other optical elements is a plausible area for future exploration, leveraging their established wear resistance and thermal stability. acs.orgreade.com
Thermal Properties Research in Rhenium Borides
The thermal properties of rhenium borides are a critical aspect of their characterization, especially for applications in high-temperature environments such as aerospace and cutting tools. huaweimaterial.comaip.org Research combining first-principles density-functional theory calculations with experimental methods like neutron scattering has been employed to understand the electronic, phonon, and thermal characteristics of materials like rhenium diboride. aps.org These studies are fundamental to predicting the material's behavior and stability at elevated temperatures. acs.orgaps.org
Investigations of Minimum Thermal Conductivities
A key focus of thermal property research is the determination of minimum thermal conductivity, which represents the theoretical lowest possible thermal conductivity a material can possess. This value is crucial for designing materials for thermal management applications. Theoretical investigations using models such as those developed by Clarke and Cahill have been applied to evaluate the minimum thermal conductivities of various rhenium diboride (ReB₂) crystal structures. rsc.org
These first-principles calculations have revealed that thermal conductivity in ReB₂ is anisotropic and dependent on the specific crystal phase. rsc.org The studies have established a clear hierarchy of minimum thermal conductivity among different structural configurations of ReB₂. rsc.org The hR6-ReB₂ phase was found to possess the lowest thermal conductivity, while the hR3-ReB₂ phase has the highest. rsc.org
| ReB₂ Crystal Structure | Relative Minimum Thermal Conductivity Ranking |
|---|---|
| hR3 | Highest |
| hP6 | High |
| mC12 | Intermediate |
| oP6 | Low |
| hR6 | Lowest |
This table illustrates the qualitative ranking of minimum thermal conductivities for different crystal structures of Rhenium Diboride (ReB₂), based on first-principles calculations. rsc.org
Future Research Directions and Outlook in Rhenium Boride Science
Exploration of Novel Rhenium Boride Stoichiometries and Polymorphs
While ReB₂ is the most studied compound, the exploration of other stoichiometries and polymorphic structures is a key frontier. diva-portal.org Theoretical studies have consistently suggested the existence of other stable or metastable this compound phases, some of which have been recently synthesized under high-pressure conditions. diva-portal.orgacs.org
Future research will likely focus on a synergistic approach combining theoretical predictions with advanced synthesis techniques. Computational methods, such as genetic algorithms combined with first-principles calculations, have been instrumental in predicting new, potentially synthesizable phases. nih.govresearchgate.net For instance, calculations have predicted that ReB in a P-3m1 structure could be stable below 10 GPa, while ReB₃ with a P-6m2 structure becomes stable above 22 GPa. nih.gov Additionally, two new phases of Re₂B have been predicted to be thermodynamically stable at pressures exceeding 55 GPa. nih.gov
Experimentally, high-pressure and high-temperature synthesis using laser-heated diamond anvil cells (DACs) has proven effective in creating novel boron-rich borides, such as ReB₃ and ReB₄. diva-portal.orgacs.org These experiments have revealed a new class of rhenium borides composed of close-packed rhenium layers alternating with complex boron networks. diva-portal.orgacs.org Future work will aim to:
Systematically explore the Re-B phase diagram under a wider range of pressures and temperatures.
Synthesize predicted phases like C2/m ReB₄, which is calculated to be more stable than previously suggested structures. acs.orgnih.gov
Investigate the potential for creating polymorphs of existing compounds, such as the predicted high-pressure transformation of hP6-ReB₂ to a P6/mmm structure (hP3-ReB₂) at approximately 300 GPa. aip.org
Explore the synthesis of these novel phases at lower pressures, potentially through chemical doping, to make them more accessible for practical applications. diva-portal.org
Predicted and Experimentally Synthesized Novel this compound Phases
| Compound | Predicted/Observed Structure | Symmetry (Space Group) | Predicted Stability Conditions | Experimental Synthesis Conditions | Reference |
|---|---|---|---|---|---|
| ReB | Predicted | P-3m1 | Stable < 10 GPa | Not yet synthesized | nih.gov |
| Re₂B | Predicted | P2₁/m, C2/m | Stable > 55 GPa | Not yet synthesized | nih.govresearchgate.net |
| ReB₃ | Predicted & Observed | P-6m2 | Stable > 22 GPa | 26-75 GPa, >2000 K | diva-portal.orgacs.orgnih.gov |
| ReB₄ | Predicted & Observed | P6₃/mmc, C2/m | C2/m predicted as lower energy | 46-75 GPa, >2600 K (P6₃/mmc) | diva-portal.orgacs.orgnih.gov |
| hP3-ReB₂ | Predicted | P6/mmm | Stable > 300.7 GPa | Not yet synthesized | aip.org |
Advanced Characterization of this compound Surfaces and Interfaces
A fundamental understanding of the surface structure, chemistry, and interfacial properties of rhenium borides is crucial for applications in coatings, catalysis, and electronics. Future research will necessitate the use of sophisticated surface-sensitive techniques to move beyond bulk characterization.
Advanced characterization will involve:
High-Resolution Microscopy: Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide atomic-scale images of surface reconstructions, defects, and grain boundaries, which significantly influence mechanical and chemical properties.
Spectroscopic Analysis: X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) will continue to be vital for determining surface elemental composition and chemical states. researchgate.netresearchgate.net Future work will likely involve angle-resolved XPS (ARXPS) to non-destructively obtain depth profiles of the surface chemistry, for instance, to study oxidation layers or thin film interfaces.
Synchrotron-Based Techniques: The high brightness of synchrotron radiation sources enables techniques like grazing-incidence X-ray diffraction (GIXRD) for detailed structural analysis of thin films and surfaces. lbl.govaip.org High-pressure radial X-ray diffraction, for example, has been used to gain insight into the nanoscale deformation mechanics of ReB₂. lbl.gov
A key area of focus will be the characterization of interfaces, such as those in ReB₂-based solid solutions (e.g., with tungsten, osmium, or ruthenium) or in thin film heterostructures. aip.orgacs.org Understanding the atomic arrangement and electronic interactions at these interfaces is essential for explaining mechanisms of hardness enhancement and for designing novel electronic devices.
Rational Design of Rhenium Borides for Tailored Functional Properties
The concept of "materials by design" is shifting solid-state chemistry from exploratory synthesis to the targeted creation of materials with pre-defined properties. core.ac.ukescholarship.org For rhenium borides, this means moving beyond the search for superhardness to rationally engineering compounds for a variety of functions.
This rational design approach will be built upon:
Structure-Property Correlations: Establishing clear relationships between crystal structure, chemical bonding, and functional properties is fundamental. For example, the incompressibility of ReB₂ is linked to its puckered boron layers and strong covalent Re-B bonds. mdpi.com Understanding how variations in stoichiometry (e.g., in ReB₃ and ReB₄) affect these structural motifs and the resulting electronic and mechanical properties is a primary goal. diva-portal.orgacs.org
Computational Modeling: Density Functional Theory (DFT) will remain a cornerstone for predicting the properties of hypothetical structures. researchgate.netmdpi.com By calculating electronic band structures, density of states, and elastic constants, researchers can screen candidate materials for desired traits like metallic conductivity, specific hardness values, or catalytic activity before attempting synthesis. mdpi.comnih.gov
Controlled Synthesis: Developing synthesis methods that offer precise control over stoichiometry, crystal structure, and microstructure is paramount. Techniques like pulsed laser deposition (PLD) for thin films and high-pressure synthesis for bulk crystals are examples of methods that allow for such control. acs.org Alloying ReB₂ with other transition metals like tungsten has been shown to enhance its yield strength, demonstrating a successful application of this design principle. aip.orgacs.org
Future efforts will aim to design rhenium borides with tailored electronic properties for use as interconnects or catalysts, or with optimized mechanical properties for specific wear-resistant coating applications.
Development of In Situ and Operando Characterization Techniques for Catalytic Studies
While much of the research on rhenium borides has focused on their mechanical properties, their metallic nature and chemical composition suggest potential as catalysts. A significant future direction is the investigation of their catalytic activity, particularly for reactions like the hydrogen evolution reaction (HER). This requires advanced characterization techniques that can monitor the catalyst under actual reaction conditions.
The development and application of in situ and operando techniques are critical for this endeavor. srce.hr These methods allow researchers to observe the catalyst's structural and chemical state while the catalytic reaction is occurring. iapchem.orgnih.gov Key techniques for future this compound catalytic studies include:
In Situ/ Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic state and local coordination environment of rhenium atoms during electrochemical processes. nih.gov
In Situ/ Operando Raman Spectroscopy: To identify surface species and structural changes on the catalyst surface during a reaction. nih.gov
In Situ/ Operando X-ray Diffraction (XRD): To track changes in the bulk and surface crystal structure of the boride material under catalytic conditions. ccspublishing.org.cn
Differential Electrochemical Mass Spectrometry (DEMS) and Online Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To correlate catalytic activity and product formation with catalyst stability by detecting dissolved species in real-time. srce.hriapchem.org
A recent study on rhenium-doped molybdenum disulfide (MoS₂) nanocatalysts used operando techniques to understand degradation mechanisms during the HER, highlighting the power of these methods. srce.hriapchem.org Applying a similar approach to pure or doped this compound systems will be essential to understand their surface reactivity, identify active sites, and design more efficient and stable catalysts. ccspublishing.org.cn
Integration of Machine Learning and Artificial Intelligence in this compound Materials Design
The vast compositional and structural space of multicomponent boride systems presents a significant challenge for traditional trial-and-error research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials. researchgate.netarxiv.organnualreviews.org
In the context of rhenium borides, ML and AI can be integrated in several ways:
Property Prediction: ML models can be trained on existing experimental and computational data to predict the properties of undiscovered compounds. acs.org For example, a support vector machine regression model was developed to screen over 100,000 compounds for high bulk and shear moduli, leading to the successful synthesis of a superhard rhenium tungsten carbide. acs.org This approach can be readily applied to screen for new superhard or ultraincompressible rhenium borides.
Accelerating Computations: AI can guide high-throughput DFT calculations, focusing computational resources on the most promising candidate materials and steering away from unstable or uninteresting structures.
Inverse Design: Advanced AI, including generative models, can facilitate "inverse design," where a desired set of properties is used as input to generate a list of candidate materials predicted to exhibit those properties. arxiv.org This represents a paradigm shift from screening known materials to generating novel ones. arxiv.org
Data Analysis: ML algorithms can help analyze complex data from advanced characterization techniques, such as identifying subtle features in spectroscopic data or classifying microstructures from microscopy images, which can be correlated with material properties. rsc.org
Q & A
Q. What protocols ensure reproducibility in this compound research across laboratories?
- Methodological Answer : Adopt FAIR data principles: Publish raw XRD/EDS datasets in open repositories (e.g., Zenodo) with metadata on synthesis conditions. Cross-lab round-robin testing using standardized reference samples (e.g., NIST-certified ReB₂) validates instrumentation calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
